

Spectral characteristics of Disperse Orange A (UV-Vis, Fluorescence)

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Compound of Interest

Compound Name: Disperse orange A

Cat. No.: B1594350 Get Quote

Spectral Characteristics of Disperse Orange 1: A Technical Guide

Disperse Orange 1 (DO1), systematically named 4-anilino-4'-nitroazobenzene, is a monoazo dye recognized for its utility in coloring synthetic fibers and in scientific research, particularly in studies of photo-isomerization.[1] This technical guide provides an in-depth overview of its spectral properties, focusing on its Ultraviolet-Visible (UV-Vis) absorption and fluorescence characteristics, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Chemical Formula: C₁₈H₁₄N₄O₂[2]

Molecular Weight: 318.33 g/mol [2]

CAS Number: 2581-69-3[2]

Appearance: Brownish powder[3]

Synonyms: 4-(4-Nitrophenylazo)diphenylamine, C.I. 11080

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of Disperse Orange 1 is characterized by a strong absorption band in the visible region, which is attributed to the π - π * electronic transition of the conjugated



azo system. The position of the maximum absorption wavelength (λmax) is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[4] This effect arises from differential solvation of the ground and excited electronic states of the dye molecule.[4]

The following table summarizes the maximum absorption wavelength (λ max) of Disperse Orange 1 in various organic solvents. The molar absorptivity (ϵ) values are not readily available in the cited literature but are generally high for azo dyes.

Solvent	Dielectric Constant (approx.)	λmax (nm)[4]	Molar Absorptivity (ε) (L·mol ⁻¹ ·cm ⁻¹)
Cyclohexane	2.02	428	Data not available
Benzene	2.28	442	Data not available
Toluene	2.38	442	Data not available
Tetrahydrofuran (THF)	7.58	450	Data not available
Acetone	20.7	452	Data not available
3-Pentanol	13.5	488	Data not available

Note: Commercial samples of Disperse Orange 1 may contain significant amounts of salts and other impurities, which can affect spectroscopic measurements.[2]

Fluorescence Spectroscopy

Azo dyes, including Disperse Orange 1, are generally known to exhibit very weak fluorescence or are considered non-fluorescent. This is primarily due to the efficient non-radiative decay pathways of the excited state, such as rapid cis-trans isomerization around the -N=N- double bond.[5] This photo-isomerization process is a highly efficient de-excitation route that outcompetes fluorescence emission.[5]

Studies on the closely related Disperse Red 1 have reported fluorescence quantum yields as low as 10^{-3} in aliphatic alcohols. While specific quantitative fluorescence data for Disperse Orange 1 is not readily available in the scientific literature, it is expected to have a similarly low quantum yield. Therefore, for most practical purposes, Disperse Orange 1 is considered a non-fluorescent dye.



Experimental Protocols UV-Vis Absorption Spectroscopy Protocol

This protocol outlines the procedure for determining the UV-Vis absorption spectrum and the maximum absorption wavelength (λ max) of Disperse Orange 1.

- Disperse Orange 1 (analytical standard grade)
- Spectroscopic grade solvents (e.g., cyclohexane, acetone, etc.)
- · Volumetric flasks and pipettes
- Dual-beam UV-Vis spectrophotometer
- · Quartz cuvettes (1 cm path length)
- Stock Solution Preparation:
 - Accurately weigh a small amount of Disperse Orange 1.
 - Dissolve the dye in a known volume of the desired solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1×10^{-3} M). Ensure complete dissolution.
- Working Solution Preparation:
 - \circ Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations in the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M.
- Spectrophotometer Setup:
 - Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
 - Set the wavelength range for scanning (e.g., 300 nm to 700 nm).
- Baseline Correction:
 - Fill a quartz cuvette with the pure solvent to be used for the sample.







 Place the cuvette in both the sample and reference holders of the spectrophotometer and record a baseline spectrum.

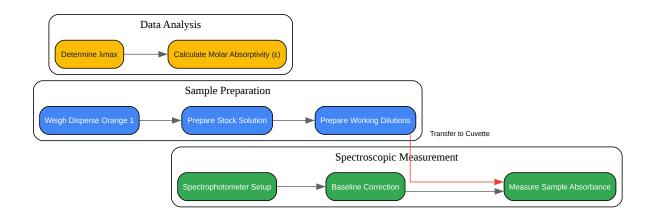
• Sample Measurement:

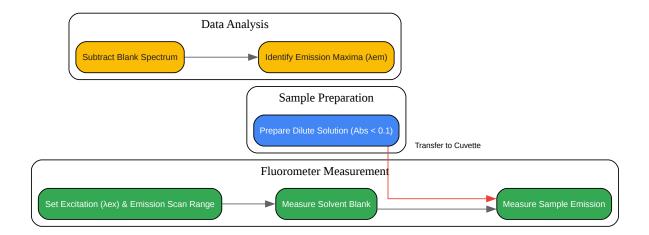
- Rinse a quartz cuvette with a small amount of the working solution and then fill it.
- Place the cuvette in the sample holder.
- Record the absorption spectrum of the sample.

Data Analysis:

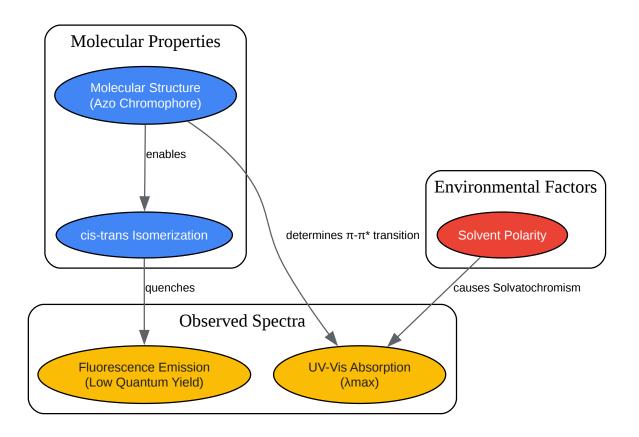
- Determine the wavelength of maximum absorbance (λmax) from the recorded spectrum.
- If the molar absorptivity (ϵ) is to be determined, record the absorbance at λ max for the series of working solutions and plot absorbance versus concentration. According to the Beer-Lambert law ($A = \epsilon cl$), the slope of the resulting line will be the molar absorptivity.











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